molecular formula C11H5Cl2NO B1597275 5-(3,4-Dichlorophenyl)-2-furonitrile CAS No. 57666-68-9

5-(3,4-Dichlorophenyl)-2-furonitrile

Cat. No.: B1597275
CAS No.: 57666-68-9
M. Wt: 238.07 g/mol
InChI Key: LLXJJYJKCUDNAV-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-furonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base such as sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-furonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-furonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-furonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites and modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-2-furfural: Similar structure but with an aldehyde group instead of a nitrile group.

    5-(3,4-Dichlorophenyl)-2-furanmethanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

    5-(3,4-Dichlorophenyl)-2-furanacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

5-(3,4-Dichlorophenyl)-2-furonitrile is unique due to the presence of both the dichlorophenyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXJJYJKCUDNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359156
Record name 5-(3,4-Dichlorophenyl)-2-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57666-68-9
Record name 5-(3,4-Dichlorophenyl)-2-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-Dichlorophenyl)-2-furonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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